4-Ethoxy-3-nitrobenzylamine
Overview
Description
4-Ethoxy-3-nitrobenzylamine is an organic compound with the molecular formula C9H12N2O3 It is characterized by the presence of an ethoxy group, a nitro group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-nitrobenzylamine typically involves the nitration of 4-ethoxybenzylamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-nitrobenzylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 4-Ethoxy-3-aminobenzylamine.
Substitution: Various substituted benzylamines depending on the substituent introduced.
Oxidation: 4-Ethoxy-3-nitrobenzaldehyde or 4-Ethoxy-3-nitrobenzoic acid.
Scientific Research Applications
4-Ethoxy-3-nitrobenzylamine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In the study of enzyme interactions and as a potential probe for biological assays.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-nitrobenzylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the amine group can form hydrogen bonds or ionic interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzylamine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzylamine: Lacks the ethoxy group, which affects its solubility and reactivity.
4-Nitrobenzylamine: Lacks the ethoxy group, leading to different chemical properties and applications.
Uniqueness
4-Ethoxy-3-nitrobenzylamine is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry. The combination of these functional groups allows for specific interactions and transformations that are not possible with similar compounds lacking one of these groups.
Properties
IUPAC Name |
(4-ethoxy-3-nitrophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9-4-3-7(6-10)5-8(9)11(12)13/h3-5H,2,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJDOHUYWOFMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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